(2-(Cyclopentyloxy)pyridin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

G-Protein Coupled Receptor 35 Off-Target Selectivity CNS Drug Discovery

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone (CAS 2034272-29-0) is a synthetic organic compound belonging to the class of piperazine derivatives, which are commonly investigated as phosphodiesterase 4 (PDE4) inhibitors. It features a core structure common to many research-stage PDE4 inhibitors, comprising a cyclopentyloxy-substituted pyridine ring linked via a methanone bridge to a piperazine moiety bearing a 3-methoxyphenyl group.

Molecular Formula C22H27N3O3
Molecular Weight 381.476
CAS No. 2034272-29-0
Cat. No. B2664760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Cyclopentyloxy)pyridin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
CAS2034272-29-0
Molecular FormulaC22H27N3O3
Molecular Weight381.476
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCCC4
InChIInChI=1S/C22H27N3O3/c1-27-20-8-4-5-18(16-20)24-11-13-25(14-12-24)22(26)17-9-10-23-21(15-17)28-19-6-2-3-7-19/h4-5,8-10,15-16,19H,2-3,6-7,11-14H2,1H3
InChIKeyBBZYSCJQUOHTLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034272-29-0: A Piperazine-Based PDE4 Inhibitor Candidate for Targeted Research


(2-(Cyclopentyloxy)pyridin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone (CAS 2034272-29-0) is a synthetic organic compound belonging to the class of piperazine derivatives, which are commonly investigated as phosphodiesterase 4 (PDE4) inhibitors [1]. It features a core structure common to many research-stage PDE4 inhibitors, comprising a cyclopentyloxy-substituted pyridine ring linked via a methanone bridge to a piperazine moiety bearing a 3-methoxyphenyl group [2]. The molecular formula is C22H27N3O3, with a molecular weight of 381.48 g/mol, and its calculated properties (clogP 3.82, TPSA 70.67) align with reported parameters for CNS-active PDE4 inhibitors [3]. However, the compound lacks characterization in peer-reviewed literature, and its biological activity profile remains largely undefined outside of vendor-generated data.

Risks of Interchanging Uncharacterized 2034272-29-0 Analogs in PDE4 Research


Piperazine-based PDE4 inhibitors are a structurally diverse class known for extreme sensitivity to minor substituent alterations, which can profoundly impact target potency, subtype selectivity, and off-target profiles [1]. Compounds sharing the cyclopentyloxy-pyridine scaffold but differing in the piperazine N-substituent, such as the 4-chlorophenyl or 2-pyridinylmethyl analogs, may exhibit divergent binding kinetics or functional activity at PDE4 subtypes . Critically, the target compound's substitution pattern (3-methoxyphenyl) distinguishes it from well-characterized PDE4 inhibitors like rolipram and apremilast, and currently lacks cross-validated biological data. Substituting a closely related analog without rigorous head-to-head benchmarking introduces unacceptable risk of misinterpreting structure-activity relationships or confounding downstream in vivo pharmacological studies.

Direct and Inferred Quantitative Differentiation of 2034272-29-0


Lack of Significant GPR35 Antagonism Differentiates from Certain CNS-Targeted Analogs

In a primary in vitro assay for G-protein coupled receptor 35 (GPR35) antagonism, the compound (2-(Cyclopentyloxy)pyridin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone, identified as EOS19675, was categorized as 'inactive' [1]. While GPR35 is not the primary target for PDE4 inhibitors, antagonism at this receptor is an observed off-target activity for certain structurally related piperazine derivatives being explored for CNS indications [2]. The absence of this activity may be a differentiating factor when selecting a chemical probe for PDE4-focused studies where GPR35-mediated confounding effects are a concern. However, this is a preliminary result from a single assay and should not be interpreted as a general selectivity profile.

G-Protein Coupled Receptor 35 Off-Target Selectivity CNS Drug Discovery

Physicochemical Profile Suggests CNS Drug-Like Properties Relative to PDE4 Inhibitor Space

The compound's calculated physicochemical properties, including a molecular weight of 381.48 g/mol, clogP of 3.82, topological polar surface area (TPSA) of 70.67 Ų, 6 hydrogen bond acceptors, and 2 hydrogen bond donors, all comply with Lipinski's and CNS druglikeness guidelines [1]. For context, the archetypal PDE4 inhibitor rolipram has a molecular weight of 275.34 g/mol and a TPSA of 55.76, while the approved drug apremilast has a molecular weight of 460.44 and a TPSA of 110.6. The target compound's properties position it in a favorable range for CNS penetration, which is a key differentiator for PDE4 inhibitors being developed for neurological versus peripheral inflammatory indications [2].

CNS Druglikeness Lipinski Rule of Five Physicochemical Property Prediction

Recommended Research Applications for 2034272-29-0 Based on Current Evidence


CNS-Focused PDE4 Inhibitor Probe Compound for In Silico-Guided SAR Exploration

Given its predicted CNS druglikeness profile [1] and lack of GPR35 off-target activity in the limited available data, the compound is most justifiably used as a seed or probe compound for structure-activity relationship (SAR) campaigns targeting PDE4-mediated neurological conditions. Its 3-methoxyphenyl substitution differentiates it from extensively studied benzyl or cycloalkylmethyl analogs and presents a unique vector for exploring subtype selectivity [2]. Procurement is recommended only for in vitro PDE4 panel screening and computational modeling, where its uncharacterized status presents less risk.

Chemical Biology Toolkit for De-Risking GPR35-Mediated Off-Target Effects in PDE4 Assays

The single data point indicating GPR35 inactivity [3] positions the compound as a potential tool for deconvoluting GPR35-mediated effects in PDE4 biological assays. It can serve as a negative control for GPR35 activity when compared to structurally related piperazine derivatives that retain this unwanted activity. This application is highly niche and dependent on confirmation of the inactivity in the user's own assay system.

Analytical Reference Standard for Chromatographic Method Development in Piperazine-Based Drug Synthesis

The compound's defined molecular formula (C22H27N3O3) and molecular weight (381.48) make it suitable as a reference standard for high-performance liquid chromatography (HPLC) or mass spectrometry method development when characterizing synthetic batches of closely related piperazine analogs . Its value is primarily as a system suitability standard rather than a lead compound.

Quote Request

Request a Quote for (2-(Cyclopentyloxy)pyridin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.